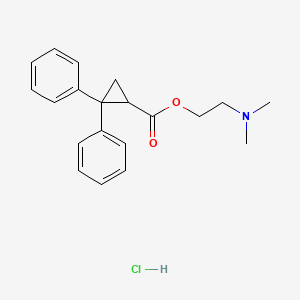![molecular formula C21H21NO B14682850 {2-[(Methylamino)methyl]phenyl}(diphenyl)methanol CAS No. 28504-92-9](/img/structure/B14682850.png)
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a diphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Methylamino)methyl]phenyl}(diphenyl)methanol typically involves the reaction of benzyl chloride with diphenylmethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of diphenylmethanol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which {2-[(Methylamino)methyl]phenyl}(diphenyl)methanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s activity.
類似化合物との比較
Similar Compounds
Benzyl alcohol: Similar structure but lacks the diphenyl group.
Diphenylmethanol: Similar structure but lacks the methylamino group.
Phenylmethanol: Similar structure but lacks the diphenyl and methylamino groups.
Uniqueness
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol is unique due to the presence of both a methylamino group and a diphenyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
28504-92-9 |
|---|---|
分子式 |
C21H21NO |
分子量 |
303.4 g/mol |
IUPAC名 |
[2-(methylaminomethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22-16-17-10-8-9-15-20(17)21(23,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,22-23H,16H2,1H3 |
InChIキー |
QPCKXEFDRLQNFQ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
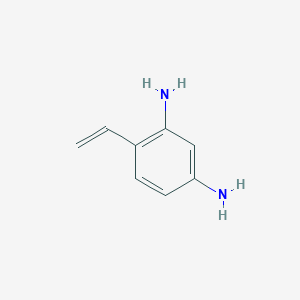
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
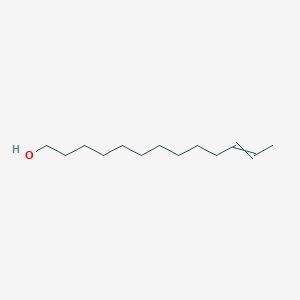
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
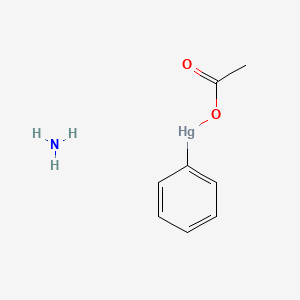
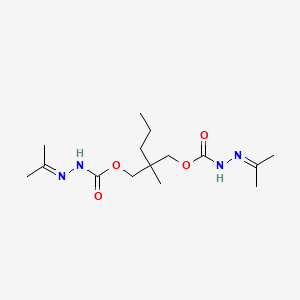
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
